1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylspiro[2-oxabicyclo[211]hexane-3,3’-oxetane]-4-amine is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the broader class of spiro compounds, which are known for their distinctive three-dimensional configurations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine typically involves cycloaddition reactions. One common method is the palladium-catalyzed [3 + 2] cycloaddition reaction of vinyl-carbonyl-bicyclo[1.1.0]butanes with carbonyl compounds, such as formaldehyde, activated ketones, and aldehydes . This reaction proceeds through a zwitterionic mechanism involving σ-bond cleavage, nucleophilic addition, and allylic substitution .
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing reaction conditions and scaling up the synthesis process. The use of photochemistry and other advanced techniques is being explored to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.1.1]hexane: A saturated bioisostere of the ortho-substituted phenyl ring, known for its improved physicochemical properties.
Bicyclo[1.1.0]butane: Used in cycloaddition reactions to create spirocyclic structures.
Uniqueness
1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine stands out due to its combination of oxabicyclo and oxetane rings, which confer unique chemical and physical properties.
Properties
IUPAC Name |
1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6-2-7(9,3-6)8(11-6)4-10-5-8/h2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMDSVUVXCIAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C3(O2)COC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.